molecular formula C16H22GeNO8 B12463017 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate

(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate

Cat. No.: B12463017
M. Wt: 429.0 g/mol
InChI Key: VEYAKKDNYNRELV-UHFFFAOYSA-N
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Description

1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is a complex organogermanium compound. This compound is notable for its unique bicyclic structure, which includes a germabicyclo[3.3.3]undecane core. The presence of germanium in the structure is particularly interesting due to the element’s applications in various fields, including electronics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate typically involves the reaction of 1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane with 2-methyl phthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of the germabicyclo[3.3.3]undecane core, followed by its functionalization to introduce the hydroxy group. The final step involves esterification with 2-methyl phthalic anhydride. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate involves its interaction with biological molecules. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, potentially leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar bicyclic structure but with silicon instead of germanium.

    1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-based analogue with a methoxy group.

Uniqueness

1-{1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-3-yl}methyl 2-methyl phthalate is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium-containing compounds often exhibit enhanced biological activity and stability compared to their silicon analogues.

Properties

Molecular Formula

C16H22GeNO8

Molecular Weight

429.0 g/mol

InChI

InChI=1S/C16H20GeNO7.H2O/c1-21-15(19)13-4-2-3-5-14(13)16(20)22-11-12-10-18-6-8-23-17(25-12)24-9-7-18;/h2-5,12H,6-11H2,1H3;1H2

InChI Key

VEYAKKDNYNRELV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OCC2CN3CCO[Ge](O2)OCC3.O

Origin of Product

United States

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